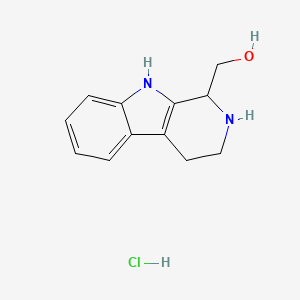
1,2,3,4-Tetrahydro-9H-pyrido(3,4-b)indole-1-methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxymethyl-1,2,3,4-tetrahydronorharmane hydrochloride is a chemical compound belonging to the class of β-carboline alkaloids. These compounds are known for their diverse biological activities, including potential therapeutic applications. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxymethyl-1,2,3,4-tetrahydronorharmane hydrochloride typically involves the hydroxymethylation of 1,2,3,4-tetrahydronorharmane. This process can be achieved through the reaction of 1,2,3,4-tetrahydronorharmane with formaldehyde under acidic conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale hydroxymethylation reactions in controlled environments to ensure high yield and purity. The use of continuous flow reactors and automated systems can optimize the reaction conditions and improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hydroxymethyl-1,2,3,4-tetrahydronorharmane hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Hydroxymethyl-1,2,3,4-tetrahydronorharmane hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as a monoamine oxidase inhibitor.
Medicine: Investigated for its potential therapeutic applications, such as antidepressant and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Hydroxymethyl-1,2,3,4-tetrahydronorharmane hydrochloride involves its interaction with various molecular targets. As a monoamine oxidase inhibitor, it can inhibit the activity of monoamine oxidase enzymes, leading to increased levels of neurotransmitters such as serotonin and dopamine. This action is believed to contribute to its antidepressant effects. Additionally, its potential anticancer activity may involve the inhibition of specific signaling pathways and the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Norharmane: A β-carboline alkaloid with similar biological activities.
Harmane: Another β-carboline alkaloid known for its psychoactive properties.
Tetrahydronorharmane: The parent compound without the hydroxymethyl group.
Uniqueness: 1-Hydroxymethyl-1,2,3,4-tetrahydronorharmane hydrochloride is unique due to the presence of the hydroxymethyl group, which can enhance its solubility and reactivity. This modification can also influence its biological activity, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
95750-53-1 |
|---|---|
Molekularformel |
C12H15ClN2O |
Molekulargewicht |
238.71 g/mol |
IUPAC-Name |
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-ylmethanol;hydrochloride |
InChI |
InChI=1S/C12H14N2O.ClH/c15-7-11-12-9(5-6-13-11)8-3-1-2-4-10(8)14-12;/h1-4,11,13-15H,5-7H2;1H |
InChI-Schlüssel |
SXADYMDCEMGUQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















